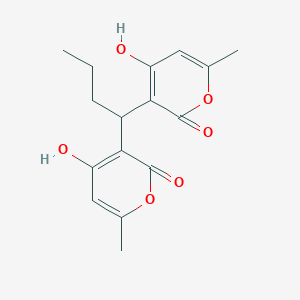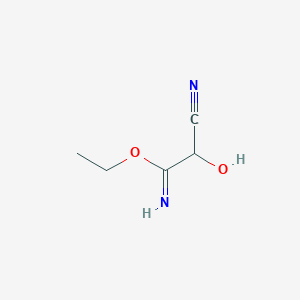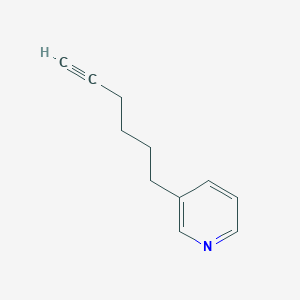
Pyridine, 3-(5-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(5-hexynyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). Pyridine derivatives are significant in various fields due to their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation of 1,5-dicarbonyl Compounds: This method involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar through fractional distillation.
Catalytic Reactions: Industrial synthesis of pyridine derivatives often involves catalytic reactions, such as the vapor-phase catalytic reaction of acetylene and ammonia.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine-N-oxides.
Reduction: Pyridine derivatives can be reduced to form piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic substitution reactions, such as bromination and sulfonation.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of pyridine derivatives.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Bromination reactions use bromine, while sulfonation reactions use fuming sulfuric acid in the presence of mercury(II) ions.
Major Products:
Pyridine-N-oxide: Formed from the oxidation of pyridine derivatives.
Piperidine Derivatives: Formed from the reduction of pyridine derivatives.
Bromopyridine and Pyridine-Sulfonic Acid: Formed from bromination and sulfonation reactions, respectively.
Applications De Recherche Scientifique
Chemistry: Pyridine derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and are used in the synthesis of various heterocyclic compounds .
Biology: Pyridine derivatives are used in the study of enzyme mechanisms and as probes for biological systems. They are also used in the synthesis of biologically active molecules .
Medicine: Pyridine derivatives are found in many pharmaceuticals, including antihistamines, antimalarials, and anticancer agents. Their unique chemical properties make them valuable in drug design and development .
Industry: Pyridine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also used in the manufacture of dyes, rubber chemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of pyridine derivatives involves their interaction with various molecular targets, such as enzymes and receptors. Pyridine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The specific mechanism depends on the structure of the pyridine derivative and its target .
Comparaison Avec Des Composés Similaires
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic aromatic compound with a benzene ring fused to a pyridine ring.
Uniqueness of Pyridine, 3-(5-hexynyl)-: Pyridine, 3-(5-hexynyl)- is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, making it valuable in the synthesis of complex molecules .
Propriétés
Numéro CAS |
91131-91-8 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-hex-5-ynylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2 |
Clé InChI |
ZPNMIJROKNJXFS-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
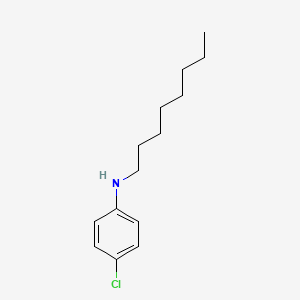
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)

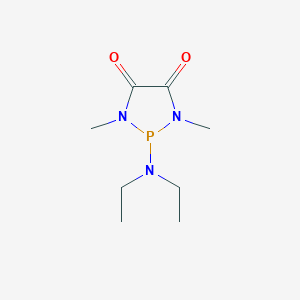

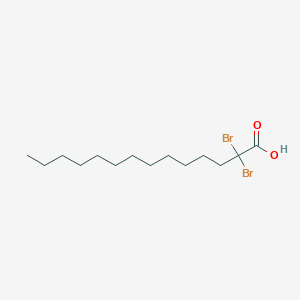
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride](/img/structure/B14369312.png)
